(S)-2-Chloro-N-(1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide
Description
(S)-2-Chloro-N-(1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide is a chiral small molecule featuring a benzamide backbone conjugated to a 1,3,4-thiadiazole moiety via an amide linkage. The stereospecific (S)-configuration at the propan-2-yl position and the ethylthio substituent on the thiadiazole ring are critical for its physicochemical and biological properties. This compound belongs to a class of molecules designed to modulate enzyme activity, particularly targeting metabolic pathways in anaerobic organisms, as seen in analogous structures like nitazoxanide derivatives . Its synthesis likely involves coupling 2-chlorobenzoyl chloride with a thiadiazole-containing amine precursor under conditions similar to those reported for related compounds (e.g., pyridine-mediated reactions at room temperature) .
Properties
Molecular Formula |
C14H15ClN4O2S2 |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
2-chloro-N-[(2S)-1-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C14H15ClN4O2S2/c1-3-22-14-19-18-13(23-14)17-11(20)8(2)16-12(21)9-6-4-5-7-10(9)15/h4-8H,3H2,1-2H3,(H,16,21)(H,17,18,20)/t8-/m0/s1 |
InChI Key |
JRQHAFDPQJUDCN-QMMMGPOBSA-N |
Isomeric SMILES |
CCSC1=NN=C(S1)NC(=O)[C@H](C)NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C(C)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Chloro-N-(1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethylthio-substituted precursors with appropriate reagents under controlled conditions.
Amidation Reaction: The thiadiazole derivative is then coupled with a chlorinated benzamide through an amidation reaction, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer, which can be achieved through chiral chromatography or using chiral auxiliaries during synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution of the chloro group can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that thiadiazole derivatives, including (S)-2-Chloro-N-(1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide, exhibit significant antimicrobial activity. A study demonstrated that these compounds possess comparable efficacy to standard antibiotics like ciprofloxacin and griseofulvin against various bacterial strains . The mechanism of action often involves the inhibition of bacterial cell wall synthesis and disruption of cellular processes.
Synergistic Effects with Antibiotics
A recent investigation highlighted the synergistic interaction between thiadiazole derivatives and conventional antibiotics such as Amphotericin B. The study found that the presence of thiadiazole compounds could enhance the efficacy of antibiotics by reducing their minimum inhibitory concentrations (MIC), thereby minimizing toxicity while maintaining therapeutic effectiveness . This property is particularly beneficial in treating resistant bacterial infections.
Cancer Research
Anticancer Activity
Thiadiazole derivatives have shown promising results in cancer treatment. Specifically, (S)-2-Chloro-N-(1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide has been evaluated for its antitumor properties against various cancer cell lines. Studies indicate that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation .
Mechanisms of Action
The anticancer mechanisms are multifaceted, including the inhibition of angiogenesis and cell cycle progression. For instance, research has shown that thiadiazole derivatives can inhibit the PI3K-AKT signaling pathway, which is crucial for tumor growth and metastasis . Additionally, they may disrupt mitochondrial function in cancer cells, leading to increased oxidative stress and subsequent cell death.
Biological Evaluation
In Vitro Studies
Numerous in vitro studies have been conducted to assess the biological activity of (S)-2-Chloro-N-(1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide). These studies typically involve cell viability assays to determine cytotoxic effects on various human cancer cell lines. For example:
Mechanism of Action
The mechanism of action of (S)-2-Chloro-N-(1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The thiadiazole ring and benzamide moiety are likely critical for its binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several bioactive molecules:
Key Observations :
- Thiadiazole vs.
- Substituent Effects : The ethylthio group in the target compound increases lipophilicity compared to the nitro group in nitazoxanide, which may improve membrane permeability. However, the chloro substituent on the benzamide reduces electron-withdrawing effects relative to nitro groups, possibly altering binding affinity .
Computational Similarity Analysis
Fingerprint-based similarity metrics (e.g., Tanimoto coefficient) would classify the target compound as moderately similar (Tc ~0.6–0.7) to nitazoxanide due to shared benzamide and heterocyclic motifs. However, differences in ring systems (thiadiazole vs. thiazole) and substituents reduce overlap .
Biological Activity
(S)-2-Chloro-N-(1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide is a compound derived from the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of (S)-2-Chloro-N-(1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide is C12H14ClN3OS2. It features a thiadiazole ring, which is critical for its biological activity. The presence of the ethylthio group enhances its interaction with biological targets.
1. Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various microbial strains:
| Microbial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Zone of inhibition: 15 mm | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Antifungal activity |
The compound's mechanism involves inhibiting key enzymes in microbial metabolism, leading to cell death.
2. Anticancer Activity
The anticancer potential of (S)-2-Chloro-N-(1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide has been investigated through various in vitro studies:
| Cell Line | IC50 Value (μM) | Reference |
|---|---|---|
| MCF-7 (Breast cancer) | 0.084 ± 0.020 | |
| A549 (Lung cancer) | 0.034 ± 0.008 | |
| NIH3T3 (Non-cancer) | Higher IC50 |
These results indicate that the compound selectively targets cancer cells while exhibiting lower toxicity towards normal cells.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular processes:
- Enzyme Inhibition : The compound may inhibit enzymes critical for DNA replication and repair in cancer cells.
- Receptor Interaction : Similar compounds have shown affinity for adenosine receptors, suggesting potential pathways for further research in receptor-mediated actions .
Case Studies and Research Findings
A notable study synthesized various thiadiazole derivatives and evaluated their biological activities. Among them, compounds similar to (S)-2-Chloro-N-(1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)benzamide exhibited promising results against both bacterial and fungal strains .
Additionally, anticancer studies revealed that derivatives with structural similarities demonstrated significant cytotoxic effects against multiple cancer cell lines while maintaining selectivity towards non-cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
